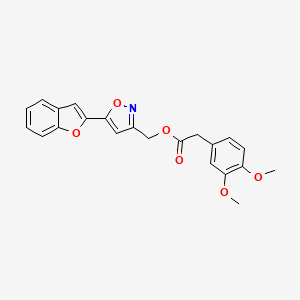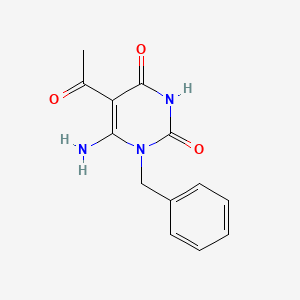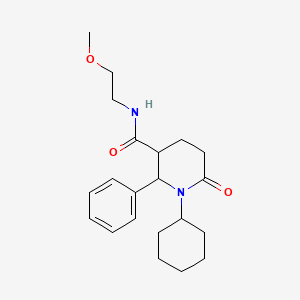
N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22FN3O5S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Insecticide Development
Flubendiamide, a compound with a complex structure similar to the queried chemical, represents a novel class of insecticides characterized by unique chemical substituents. This compound exhibits exceptionally potent insecticidal activity, particularly against lepidopterous pests, including strains resistant to existing insecticides. Its distinct mode of action, characterized by a unique larval body contraction, differentiates it from other commercial insecticides, suggesting potential for N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide in pest management strategies (Tohnishi et al., 2005).
Advancements in Chemical Synthesis
Research into oxidative enantioselective α-fluorination of aliphatic aldehydes through N-heterocyclic carbene catalysis presents a novel method in chemical synthesis, potentially relevant for derivatives of this compound. This process, which employs N-fluorobis(phenyl)sulfonimide as both an oxidant and "F" source, highlights innovative pathways for creating complex molecules with high enantioselectivity, showcasing the compound's potential in the synthesis of fluorinated organic compounds (Li, Wu, & Wang, 2014).
Pesticide Metabolism and Resistance Studies
Studies on the differential metabolism of sulfoximine and neonicotinoid insecticides provide insights into the metabolic pathways and resistance mechanisms of pests towards new chemical classes. Research showing that certain enzymes metabolize neonicotinoids but not sulfoxaflor or its derivatives suggests potential for this compound in developing insecticides with reduced resistance issues. This research underscores the importance of understanding metabolic pathways in the development of novel pest control agents (Sparks et al., 2012).
Biocompatible Materials Development
The synthesis and application of polymers initiated by perfluoroalkanesulfoneimides for electrophoretic deposition with bioactive glass illustrate the potential of compounds like this compound in biomedical engineering. These polymers, utilized in coatings and biocompatible materials, highlight the versatility of fluorosulfonimide derivatives in creating advanced materials for medical applications (Hayashi & Takasu, 2015).
Drug Metabolism and Pharmacokinetics
The application of biocatalysis to drug metabolism, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates the relevance of this compound in pharmacological research. This approach facilitates the production of metabolites for structural characterization and pharmacokinetic studies, essential for drug development processes (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
N-ethyl-N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5S/c1-3-18-15(21)16(22)19-10-14-20(7-4-8-25-14)26(23,24)13-6-5-12(17)9-11(13)2/h5-6,9,14H,3-4,7-8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKRTJONRLOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) benzoate](/img/structure/B2428429.png)
![2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2428430.png)
![5-{1-[(3-fluorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2428434.png)




![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)



![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428450.png)
![6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2428451.png)